molecular formula C16H21BrN2O2 B2558512 tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1251021-97-2

tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B2558512
CAS No.: 1251021-97-2
M. Wt: 353.26
InChI Key: YMSAVEMRGDWREM-JSGCOSHPSA-N
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Description

tert-Butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves several stepsThe reaction conditions typically involve the use of reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets in the body. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .

Comparison with Similar Compounds

tert-Butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be compared to other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen.

    Strychnine: A toxic alkaloid used as a pesticide.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSAVEMRGDWREM-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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